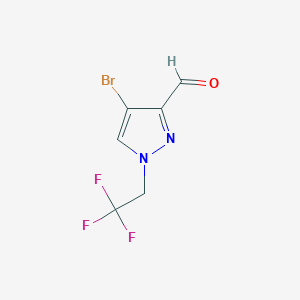

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

Description

Molecular Formula: C₆H₄BrF₃N₂O

Structural Features:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- 2,2,2-Trifluoroethyl group at position 1 (N-1): A fluorinated alkyl chain conferring electron-withdrawing effects and enhanced metabolic stability . Aldehyde at position 3 (C-3): A polar, reactive functional group enabling further derivatization (e.g., Schiff base formation) .

The trifluoroethyl group likely requires fluorinated building blocks or late-stage fluorination strategies .

Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in designing kinase inhibitors or antiviral agents, leveraging the pyrazole scaffold’s prevalence in drug discovery .

Properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUGLRGBEQXAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure suggests three critical synthetic objectives:

- Pyrazole Ring Construction : Formation of the 1H-pyrazole core.

- Trifluoroethyl Group Introduction : Substitution at the pyrazole nitrogen.

- Electrophilic Functionalization : Sequential bromination and formylation at positions 4 and 3, respectively.

Retrosynthetic pathways often begin with simpler pyrazole precursors, such as 1H-pyrazole-3-carbaldehyde derivatives, followed by regioselective bromination and alkylation. Alternative routes may involve late-stage formylation or bromination, depending on the stability of intermediates.

Synthetic Route 1: Sequential Alkylation, Bromination, and Oxidation

Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carbaldehyde

Step 1 : N-Alkylation of Pyrazole-3-Carbaldehyde

Pyrazole-3-carbaldehyde is treated with 2,2,2-trifluoroethyl triflate or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C for 12–24 hours. This step achieves N-alkylation with yields of 70–85%.

Step 2 : Regioselective Bromination at Position 4

The alkylated intermediate undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane. Catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity, favoring bromination at the 4-position due to the electron-withdrawing aldehyde group at position 3. Typical yields range from 65% to 75%.

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | CH₃COOH | FeCl₃ | 25 | 68 |

| NBS | CH₂Cl₂ | None | 40 | 72 |

| POBr₃ | DMF | — | 80 | 65 |

Synthetic Route 2: Late-Stage Formylation via Vilsmeier-Haack Reaction

Preparation of 4-Bromo-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole

Step 1 : Bromination of 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole

Direct bromination of the parent pyrazole using Br₂ in CH₃COOH at 0–5°C provides 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole in 60–70% yield. Regioselectivity is controlled by the trifluoroethyl group’s electron-withdrawing effect.

Step 2 : Formylation at Position 3

The Vilsmeier-Haack reaction introduces the aldehyde group using DMF and POCl₃. The brominated pyrazole is reacted with the Vilsmeier reagent (generated from DMF and POCl₃) at 0°C, followed by hydrolysis with aqueous NaOH. Yields for this step are moderate (50–60%) due to competing side reactions.

Table 2: Formylation Reaction Parameters

| Reagent Ratio (DMF:POCl₃) | Temperature (°C) | Hydrolysis Method | Yield (%) |

|---|---|---|---|

| 1:1.2 | 0 | Cold NaOH (5%) | 55 |

| 1:1.5 | -10 | Gradual warming | 58 |

Analytical Characterization Data

Successful synthesis is confirmed via:

Challenges and Optimization Opportunities

- Regioselectivity in Bromination : Competing bromination at position 5 may occur if electron-deficient pyrazoles are insufficiently stabilized.

- Aldehyde Stability : The aldehyde group is prone to oxidation; inert atmospheres (N₂ or Ar) are recommended during formylation.

- Scale-Up Limitations : Low yields in late-stage formylation necessitate alternative strategies, such as directed ortho-metalation for aldehyde introduction.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.

Major Products Formed

Oxidation: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Structural Information

- Molecular Formula : CHBrFN

- SMILES : C1=C(C=NN1CC(F)(F)F)Br

- InChI : InChI=1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 228.95828 | 152.9 |

| [M+Na]+ | 250.94022 | 153.2 |

| [M+NH4]+ | 245.98482 | 155.1 |

| [M+K]+ | 266.91416 | 154.7 |

| [M-H]- | 226.94372 | 147.7 |

Organic Synthesis

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it useful in creating more complex molecules.

Pharmaceutical Development

The compound's unique trifluoroethyl group enhances its lipophilicity, which is beneficial in drug design. It can be utilized in the synthesis of pyrazole derivatives that exhibit biological activity against various diseases.

Case Study: Synthesis of Pyrazole Derivatives

Research has demonstrated that derivatives of pyrazole can be synthesized using this compound as a starting material, leading to compounds with potential anti-inflammatory and anti-cancer properties .

Agrochemical Applications

The compound can also be explored for use in agrochemicals, particularly in the development of herbicides and pesticides. The trifluoroethyl group is known to enhance the efficacy and stability of agrochemical formulations.

Material Science

Due to its unique chemical structure, it may find applications in the development of advanced materials, including polymers and coatings that require specific thermal and chemical resistance.

Data Tables

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

The table below contrasts the target compound with hypothetical analogs, emphasizing substituent effects:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde | Br (C-4), CF₃CH₂ (N-1), CHO (C-3) | 256.01 | High lipophilicity (CF₃CH₂), electrophilic aldehyde, bromine as leaving group |

| 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde | Cl (C-4), CF₃CH₂ (N-1), CHO (C-3) | 211.57 | Reduced steric bulk vs. Br; lower molecular weight; higher reactivity |

| 4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehyde | Br (C-4), CH₂CH₃ (N-1), CHO (C-3) | 218.03 | Lower lipophilicity; reduced metabolic stability vs. CF₃CH₂ |

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbaldehyde | H (C-4), CF₃CH₂ (N-1), CHO (C-3) | 178.10 | Absence of Br reduces steric hindrance; aldehyde remains reactive |

Key Observations:

- Fluorinated vs. Non-Fluorinated Groups: The trifluoroethyl group (CF₃CH₂) significantly elevates lipophilicity (logP) compared to ethyl (CH₂CH₃), improving membrane permeability and resistance to oxidative metabolism .

- Aldehyde Reactivity: The aldehyde at C-3 enables conjugation with amines or hydrazines, distinguishing it from non-aldehyde analogs (e.g., pyrazole-carboxylic acids) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoroethyl group increases logP by ~1.5 units compared to ethyl, as inferred from fluorine’s hydrophobic character .

- Metabolic Stability: Fluorine’s inductive effects reduce CYP450-mediated oxidation of the trifluoroethyl group, extending half-life relative to non-fluorinated derivatives .

Research Findings and Implications

- Bioactivity Potential: The bromine and trifluoroethyl combination may enhance target binding in halogen-bonding interactions (Br) and hydrophobic pockets (CF₃CH₂), as seen in fluorinated kinase inhibitors .

- Derivatization Pathways: The aldehyde group offers a handle for creating prodrugs (e.g., imine derivatives) or covalent inhibitors, a feature absent in non-aldehyde pyrazoles .

- Comparative Advantages: Over non-fluorinated analogs, this compound’s trifluoroethyl group improves pharmacokinetics, while bromine provides a synthetic handle for further functionalization .

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroethyl group and bromine substitution, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: CHBrFN

- Molecular Weight: 229.0 g/mol

- CAS Number: 1049730-37-1

- Physical Appearance: White solid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition:

- Pyrazole derivatives are known to inhibit various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. Some studies indicate that compounds similar to this pyrazole exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory properties .

- Antimicrobial Activity:

- Antiparasitic Activity:

Table 1: Summary of Biological Activities

Study on Anti-inflammatory Properties

In a study examining a series of pyrazole derivatives, it was found that compounds with similar structures to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole demonstrated significant inhibition of COX-1 and COX-2 enzymes. For instance, one derivative exhibited an IC50 value of 0.01 μM against COX-2, indicating strong potential for therapeutic use in inflammatory conditions .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of various pyrazole derivatives highlighted that those with halogen substitutions (including bromine) showed enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes by the lipophilic nature of the trifluoroethyl group .

Future Directions and Conclusion

The biological activity of this compound presents exciting opportunities for further research. Future studies should focus on:

- In vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced biological activity.

- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.